1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of indole and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Construction of the pyrrolidine ring: This involves cyclization reactions, often using amines and aldehydes in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of pyrrolidine-3-ol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-indol-3-yl)ethyl]-N-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the fluorine atoms, resulting in different pharmacological properties.
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Contains chlorine instead of fluorine, affecting its reactivity and biological activity.
Uniqueness
The presence of fluorine atoms in 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide makes it unique, as fluorine can significantly alter the compound’s electronic properties, enhancing its binding affinity and metabolic stability .
Properties
Molecular Formula |
C21H19F2N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19F2N3O2/c22-15-2-1-3-17(9-15)25-21(28)14-8-20(27)26(12-14)7-6-13-11-24-19-5-4-16(23)10-18(13)19/h1-5,9-11,14,24H,6-8,12H2,(H,25,28) |
InChI Key |
XLCCOAHXIBLFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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